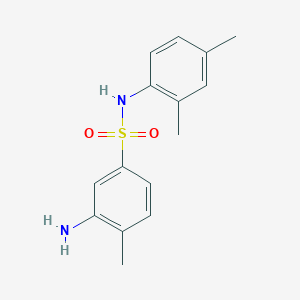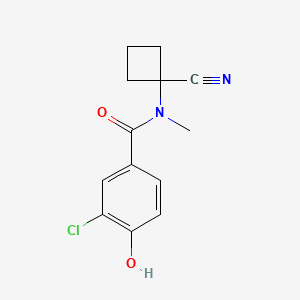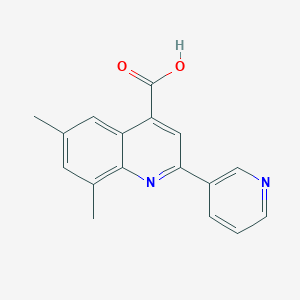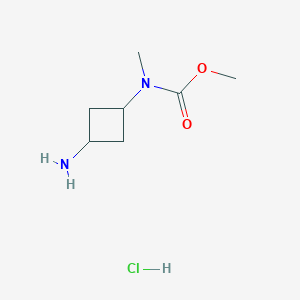![molecular formula C12H15N3O2S B2529859 2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-28-5](/img/structure/B2529859.png)
2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazine derivatives typically involves the reaction of cyanuric chloride with different nucleophiles. For instance, benzenesulfonamide derivatives incorporating triazine moieties were obtained by reacting cyanuric chloride with sulfanilamide, homosulfanilamide, or 4-aminoethylbenzenesulfonamide, followed by derivatization with nucleophiles such as water, methylamine, or aliphatic alcohols . Another synthesis approach involves a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, leading to the formation of pyridine derivatives under autoclave conditions .
Molecular Structure Analysis
The molecular structure of triazine derivatives shows evidence of aromatic delocalization, particularly in the pyrazole rings. The conformations of the ethylsulfanyl substituents vary among different compounds, affecting the overall molecular geometry . X-ray crystallography data reveal that these compounds can crystallize in non-centrosymmetric space groups with significant intermolecular interactions, such as N···H contacts .
Chemical Reactions Analysis
The triazine derivatives exhibit reactivity towards various nucleophiles, which allows for the synthesis of a diverse library of compounds. The methylsulfanyl group in these compounds is stable and undergoes no transformations during the synthesis stages, as evidenced by 1H NMR and ESI-MS data . The reactivity of these compounds can be further explored to develop novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure and substituents. For example, the presence of the ethylsulfanyl group contributes to the stability of the compound and its crystalline form. The intermolecular interactions, such as hydrogen bonds and pi-stacking, can affect the compound's solubility and melting point . The inhibition of carbonic anhydrase isozymes by these compounds suggests that they have significant affinity and selectivity, which can be fine-tuned by modifying their structure .
Scientific Research Applications
Molecular Structure and Aromatic Delocalization
Studies have shown that compounds structurally similar to 2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one exhibit significant bond fixation and aromatic delocalization in their heterocyclic components. The crystal structures of these compounds reveal no hydrogen bonds but demonstrate pi-stacking interactions linking molecules into centrosymmetric dimers, suggesting potential applications in materials science for designing molecules with specific electronic or optical properties (Insuasty et al., 2008).
Antimicrobial and Antifungal Activities
Research into derivatives of triazine compounds has identified antimicrobial and antifungal activities, offering pathways for the development of new therapeutic agents. Certain synthesized Schiff bases of triazine derivatives have shown better antifungal activities than standard drugs against vegetable pathogens, indicating their potential as novel antifungal agents (Yang Qingcu, 2014).
Synthesis and Chemical Reactions
Innovative synthetic routes have been developed for triazine derivatives, providing valuable intermediates for further chemical transformations. These synthetic methods enable the exploration of triazine's chemistry and its application in producing a wide array of functionalized molecules, which can be useful in drug discovery and material science (Heras et al., 2003).
Bioinorganic Chemistry and Protein Binding
The synthesis and characterization of sulfonated zinc-triazine complexes have been explored for their potential in biological applications. Studies on the binding of these complexes with bovine serum albumin (BSA) reveal significant binding constants, suggesting that such complexes could be used for drug delivery systems or as probes in bioinorganic chemistry (Abeydeera et al., 2018).
properties
IUPAC Name |
2-(2-ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-17-6-7-18-11-13-10-5-4-9(2)8-15(10)12(16)14-11/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAXOOVRJJNWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC(=O)N2C=C(C=CC2=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)


![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)



![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)
![2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2529797.png)

